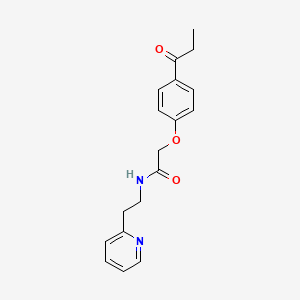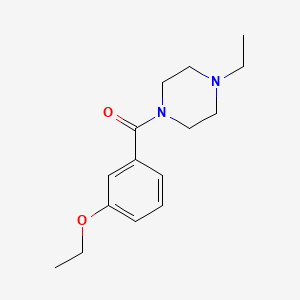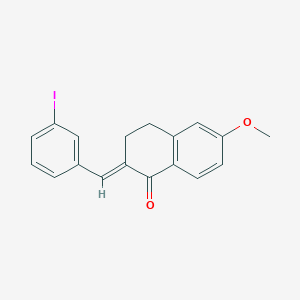![molecular formula C22H19N3O3 B5218525 methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)
methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has been studied extensively. It has been found to act as an inhibitor of various enzymes and proteins involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying cancer cell growth and inflammation. However, one limitation is that the compound is not very soluble in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on improving the solubility of the compound to make it more useful in lab experiments.
Méthodes De Synthèse
The synthesis of Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has been described in the literature. It involves the reaction of 3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indole with methyl chloroacetate in the presence of a base. The reaction is carried out in an organic solvent and the product is purified using column chromatography.
Applications De Recherche Scientifique
Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has been found to exhibit various scientific research applications. It has been studied for its potential use in cancer treatment. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use as an anti-inflammatory agent. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
methyl 2-[3-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-21(26)15-25-14-18(19-9-5-6-10-20(19)25)11-17(12-23)22(27)24-13-16-7-3-2-4-8-16/h2-11,14H,13,15H2,1H3,(H,24,27)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBCQSQBNYLIMU-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[3-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5218442.png)
![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)
![2-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)

![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)

![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)

![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)

![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)